molecular formula C15H20N2O5S B563785 Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) CAS No. 1076198-89-4

Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate)

Cat. No. B563785
M. Wt: 340.394
InChI Key: GATCNPMBKDSDPK-UHFFFAOYSA-N
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Description

Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate) (BMSH-6M) is a synthetic compound with a wide range of applications. It is a member of the benzoxazolemethanesulfonamide family of compounds, which are known for their ability to inhibit cytochrome P450 enzymes. BMSH-6M has been studied extensively for its potential therapeutic applications due to its high affinity for cytochrome P450 enzymes, which are involved in the metabolism of many drugs. In addition, BMSH-6M has been studied for its potential applications in laboratory experiments due to its high solubility in aqueous solutions and its ability to act as a catalyst in certain reactions.

Scientific Research Applications

Antimalarial and Antiviral Applications

Sulfonamides, including Benzoxazole derivatives, have been investigated for their potential in treating diseases such as malaria and COVID-19. Fahim and Ismael (2021) explored the antimalarial activity of sulfonamide compounds through in vitro studies, highlighting their ADMET properties and lack of cytotoxicity at certain concentrations. Their study also included molecular docking to identify binding energies against key proteins in SARS-CoV-2, indicating potential for antiviral applications (Fahim & Ismael, 2021).

Chemical Synthesis and Structure-Activity Relationships

Procopiou et al. (2013) synthesized a series of indazole arylsulfonamides as human CCR4 antagonists, focusing on the structure-activity relationships to enhance potency and selectivity for therapeutic applications. This research demonstrates the versatility of sulfonamide compounds in designing targeted therapies (Procopiou et al., 2013).

Photophysical Properties for Light Harvesting

Mary et al. (2019) conducted quantum mechanical studies on aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds. Their research aimed to explore the light harvesting properties of these compounds, suggesting their potential in developing novel inhibitor molecules for Topoisomerase II enzyme and applications in dye-sensitized solar cells (DSSCs) (Mary et al., 2019).

Environmental Degradation and Biodegradation

Müller et al. (2013) investigated the aerobic biodegradation of sulfonamide antibiotics in activated sludge, with a focus on sulfamethoxazole. Their study highlights the potential for sulfonamides to be used as carbon and nitrogen sources by activated sludge, offering insights into the environmental degradation pathways of these compounds (Müller et al., 2013).

Enzyme Inhibition for Therapeutic Applications

Abbasi et al. (2019) synthesized new sulfonamides with benzodioxane and acetamide moieties to investigate their enzyme inhibitory potential against α-glucosidase and acetylcholinesterase. The study offers a foundation for designing drugs targeting these enzymes, relevant in treating diseases like diabetes and Alzheimer's (Abbasi et al., 2019).

properties

IUPAC Name

methyl 6-(1,3-benzoxazol-2-ylmethylsulfonylamino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S/c1-21-15(18)9-3-2-6-10-16-23(19,20)11-14-17-12-7-4-5-8-13(12)22-14/h4-5,7-8,16H,2-3,6,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATCNPMBKDSDPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCNS(=O)(=O)CC1=NC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652448
Record name Methyl 6-{[(1,3-benzoxazol-2-yl)methanesulfonyl]amino}hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoxazolemethanesulfonamide-N-(6-methyl-hexanoate)

CAS RN

1076198-89-4
Record name Methyl 6-[[(2-benzoxazolylmethyl)sulfonyl]amino]hexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076198-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-{[(1,3-benzoxazol-2-yl)methanesulfonyl]amino}hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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